2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides.
Formation of the acetamide linkage: This step involves the reaction of the triazole derivative with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole moiety is known for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving triazole derivatives.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which imparts unique chemical and biological properties.
Uniqueness
2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to its combination of the triazole ring and cyclopropyl group, which may result in enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(10-12-6-7-12)18-14(11-19-16-8-9-17-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEAUUCJEZXCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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